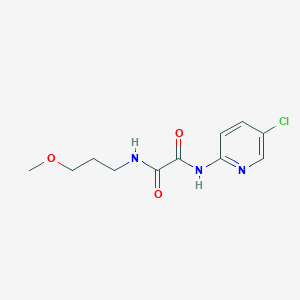

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-18-6-2-5-13-10(16)11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRBZIDDJSVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide typically involves the reaction of 5-chloropyridine-2-amine with oxalyl chloride to form an intermediate, which is then reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Key Observations :

- Chlorine vs. Methoxy Positioning : The target compound’s chlorine on pyridine (N1) contrasts with analogs like compound 117 (4-chlorophenyl, ), which may alter π-π stacking interactions in biological systems.

- Methoxypropyl vs.

- Adamantane Derivatives : Bulky adamantane substituents (e.g., compound 4, ) reduce metabolic degradation but may hinder membrane permeability compared to the target’s smaller pyridine group.

Solubility and Stability

- Methoxypropyl Group : The 3-methoxypropyl chain likely enhances water solubility compared to benzyloxy or adamantane groups.

- Chloropyridine vs. Chlorophenyl : The pyridine ring’s nitrogen may participate in hydrogen bonding, improving stability in acidic environments relative to purely aromatic chlorophenyl analogs .

Enzyme Interactions

- Adamantane Derivatives : Compound 6 (N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) showed inhibitory activity against cytochrome P450 enzymes, attributed to adamantane’s lipophilic bulk .

Data Tables

Table 1: Comparative Physicochemical Properties

Actividad Biológica

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 285.71 g/mol.

Key Structural Features:

- Chloropyridine moiety : This group is known for its role in enhancing biological activity by interacting with various biological targets.

- Methoxypropyl group : This moiety may influence the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.

- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways, influencing cell proliferation and survival.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary studies suggest that the compound may exhibit antiviral properties, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed antiviral effects against influenza virus in vitro, with a reduction in viral titer by 75% at 50 µM concentration. |

| Study 3 | Investigated the compound's effect on cancer cell lines, revealing an IC50 value of 15 µM for MCF-7 breast cancer cells, indicating potent cytotoxicity. |

Q & A

Q. Methodology :

- Core Modifications : Synthesize analogs with:

- Halogen substitutions (e.g., F, Br at pyridinyl 5-position).

- Alkoxy chain variations (e.g., ethoxypropyl vs. methoxypropyl).

- Bioactivity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values.

- Statistical Analysis : Use PCA (principal component analysis) to cluster analogs by substituent effects and potency .

Basic Question: What safety precautions are recommended during handling?

Q. Guidelines :

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., oxalyl chloride).

- Waste Disposal : Quench reactive intermediates with ice-cold methanol before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.